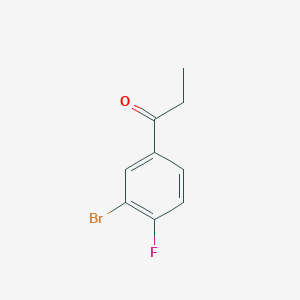

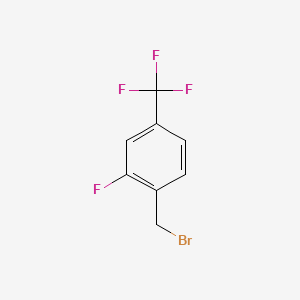

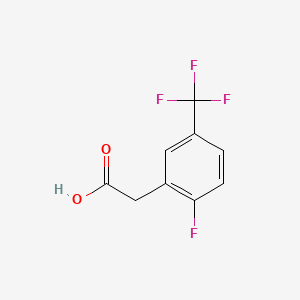

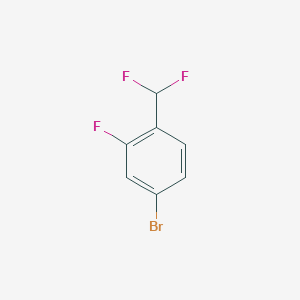

4-Bromo-1-(difluoromethyl)-2-fluorobenzene

Übersicht

Beschreibung

4-Bromo-1-(difluoromethyl)-2-fluorobenzene is a compound of interest in various chemical syntheses and applications. While the specific compound is not directly synthesized in the studies provided, related bromofluorobenzene compounds have been synthesized and analyzed, which can offer insights into the properties and potential synthetic routes for 4-Bromo-1-(difluoromethyl)-2-fluorobenzene.

Synthesis Analysis

The synthesis of related bromofluorobenzene compounds has been achieved through various methods. For instance, no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene was prepared by nucleophilic aromatic substitution reactions, with symmetrical bis-(4-bromphenyl)iodonium bromide being a key intermediate, yielding the compound with a radiochemical yield of 65% within 10 minutes . Another study reported the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene starting from p-xylene through a four-step reaction, achieving an overall yield of 30% . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine via diazotization and bromination, with the reaction conditions optimized for yield . These studies demonstrate the feasibility of synthesizing bromofluorobenzene derivatives through multi-step reactions involving halogenation and nucleophilic substitution.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene were investigated using FT-IR and FT-Raman spectroscopy, complemented by DFT calculations. The influence of bromine and fluorine atoms on the benzene geometry and its vibrational modes was discussed, providing insights into the electronic properties and molecular orbital energies . This analysis is relevant to understanding the molecular structure of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene, as the presence of halogen atoms can significantly affect the compound's geometry and electronic distribution.

Chemical Reactions Analysis

The studies provided do not directly address the chemical reactions of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene. However, related compounds have been used in various chemical reactions. For example, 1-bromo-4-[18F]fluorobenzene has been utilized in palladium-promoted cross-coupling reactions with organostannanes, indicating its potential as a synthon in the formation of more complex molecules . The reactivity of bromofluorobenzene derivatives in organometallic and nucleophilic reactions suggests that 4-Bromo-1-(difluoromethyl)-2-fluorobenzene could also be a valuable intermediate in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromofluorobenzene derivatives have been characterized in several studies. For instance, the thermodynamic properties of 1-bromo-3-fluorobenzene, such as heat capacities, entropies, enthalpy changes, and their correlations with temperature, have been calculated, providing a basis for understanding the behavior of similar compounds under different conditions . Additionally, the preparation of n.c.a. fluorine-18 labelled synthons like 4-[18F]fluorobromo- and [18F]fluoroiodobenzene has been optimized, yielding high radiochemical yields and demonstrating the potential for efficient synthesis of labeled compounds for applications in positron emission tomography (PET) imaging .

Wissenschaftliche Forschungsanwendungen

Synthesis of Radiochemicals : 4-Bromo-1-(difluoromethyl)-2-fluorobenzene has been used in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound crucial for 18F-arylation reactions in the production of radiopharmaceuticals (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).

Photofragmentation Studies : Research into the photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm has provided insights into the effects of fluorine substitution on benzene rings. This is significant for understanding chemical reactions under ultraviolet light (Gu, Wang, Huang, Han, He, & Lou, 2001).

Organic Syntheses : The compound has been used in various organic synthesis processes. For instance, selective ortho-metalation of fluorinated benzenes, including 1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene, has been achieved with specific reagents, leading to a range of derivative products (Baenziger, Eswaran, Jiang, & Kasinathan, 2019).

Palladium-Catalyzed Reactions : It plays a role in palladium-catalyzed carbonylative reactions with various nucleophiles, showcasing its versatility in forming different heterocycles (Chen, Natte, Neumann, & Wu, 2014).

Battery Technology : In the field of lithium-ion batteries, 4-bromo-2-fluoromethoxybenzene (a related compound) has been used as an electrolyte additive, enhancing battery performance and safety (Zhang, 2014).

NMR Spectroscopy and Computational Modeling : The compound has been investigated using NMR spectroscopy and computational modeling, aiding in understanding chemoselectivity in the formation of Grignard reagents, a fundamental reaction in organic chemistry (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).

Eigenschaften

IUPAC Name |

4-bromo-1-(difluoromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTTUKLMUOEXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375608 | |

| Record name | 4-bromo-1-(difluoromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(difluoromethyl)-2-fluorobenzene | |

CAS RN |

749932-17-0 | |

| Record name | 4-bromo-1-(difluoromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-1-(DIFLUOROMETHYL)-2-FLUOROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)